Cas no 88698-33-3 (Benzenamine, 2,6-dibromo-4-[3-(1,1-dimethylethyl)-5-oxazolidinyl]-)
88698-33-3 structure
Product Name:Benzenamine, 2,6-dibromo-4-[3-(1,1-dimethylethyl)-5-oxazolidinyl]-
CAS-nummer:88698-33-3
MF:C13H18Br2N2O
MW:378.102821826935
CID:624118
PubChem ID:20134462
Update Time:2025-04-19
Benzenamine, 2,6-dibromo-4-[3-(1,1-dimethylethyl)-5-oxazolidinyl]- Chemische en fysische eigenschappen
Naam en identificatie
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- Benzenamine, 2,6-dibromo-4-[3-(1,1-dimethylethyl)-5-oxazolidinyl]-
- 2,6-dibromo-4-(3-tert-butyl-1,3-oxazolidin-5-yl)aniline
- 2,6-dibromo-4-(3-(tert-butyl)oxazolidin-5-yl)aniline
- SCHEMBL10614457
- DTXSID30602814
- 88698-33-3
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- Inchi: 1S/C13H18Br2N2O/c1-13(2,3)17-6-11(18-7-17)8-4-9(14)12(16)10(15)5-8/h4-5,11H,6-7,16H2,1-3H3
- InChI-sleutel: LRLQBVCIKCRWSF-UHFFFAOYSA-N
- LACHT: BrC1C(=C(C=C(C=1)C1CN(CO1)C(C)(C)C)Br)N
Berekende eigenschappen
- Exacte massa: 377.97654g/mol
- Monoisotopische massa: 375.97859g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 2
- Complexiteit: 283
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.2
- Topologisch pooloppervlak: 38.5Ų
Benzenamine, 2,6-dibromo-4-[3-(1,1-dimethylethyl)-5-oxazolidinyl]- Gerelateerde literatuur
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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